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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)-2-

phenylethanone

Cat. No.: B1354644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Chlorophenyl)-2-phenylethanone is an aromatic ketone with a molecular structure

featuring a chlorophenyl group and a phenyl group attached to an ethanone backbone. This

compound belongs to the broader class of diaryl ketones, which are of significant interest in

medicinal chemistry and materials science due to their diverse biological activities and

photochemical properties. This technical guide provides a comprehensive overview of the

known chemical properties, synthesis, and analytical data for 1-(2-Chlorophenyl)-2-
phenylethanone, compiled to aid researchers and professionals in drug development and

chemical synthesis. While this specific molecule is not extensively documented in publicly

available literature, this guide consolidates the existing data and provides context based on

related compounds.

Chemical and Physical Properties
The fundamental physicochemical properties of 1-(2-Chlorophenyl)-2-phenylethanone are

summarized in the table below. It is important to note that a definitive melting point for this

compound is not readily available in the literature, with some sources indicating "N/A". For

comparative purposes, the melting points of its isomers are provided.
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Property Value Reference

IUPAC Name
1-(2-Chlorophenyl)-2-

phenylethanone
N/A

Synonyms
2-Chlorophenyl benzyl ketone,

o-Chlorophenyl benzyl ketone
N/A

CAS Number 72867-72-2 [1]

Molecular Formula C₁₄H₁₁ClO [1]

Molecular Weight 230.69 g/mol [1]

Boiling Point 330.231 °C at 760 mmHg [1]

Density 1.191 g/cm³ [1]

Melting Point N/A [1]

Melting Point of Isomer (1-(4-

chlorophenyl)-2-

phenylethanone)

105 °C N/A

Melting Point of Isomer (2-(2-

Chlorophenyl)-1-

phenylethanone)

70.5 °C N/A

Solubility Data not available N/A

Synthesis
The synthesis of 1-(2-Chlorophenyl)-2-phenylethanone can be conceptually approached via

a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an

aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation
A plausible method for the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone is the Friedel-

Crafts acylation of chlorobenzene with phenylacetyl chloride. In this reaction, the phenylacetyl

group is introduced onto the chlorobenzene ring. Due to the ortho- and para-directing nature of

the chloro substituent, a mixture of isomers, including 1-(2-chlorophenyl)-2-phenylethanone
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and 1-(4-chlorophenyl)-2-phenylethanone, is expected. The isomers would then require

separation, typically via chromatographic methods.

Reaction Scheme:

General Experimental Protocol for Friedel-Crafts
Acylation
While a specific protocol for the synthesis of 1-(2-Chlorophenyl)-2-phenylethanone is not

detailed in the available literature, a general procedure for a similar Friedel-Crafts acylation is

provided below. This can serve as a starting point for the development of a specific synthetic

method.

Materials:

Anhydrous aluminum chloride (AlCl₃)

Chlorobenzene (anhydrous)

Phenylacetyl chloride

Anhydrous dichloromethane (DCM) as solvent

Hydrochloric acid (HCl), dilute aqueous solution

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum

chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or

argon).
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Cool the suspension to 0 °C in an ice bath.

Add phenylacetyl chloride dropwise to the stirred suspension.

After the addition is complete, add chlorobenzene dropwise while maintaining the

temperature at 0 °C.

Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room

temperature and stir for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker

containing crushed ice and concentrated hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to separate the ortho and

para isomers.

Experimental Workflow for Synthesis and Purification
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Caption: Workflow for the synthesis and purification of 1-(2-Chlorophenyl)-2-phenylethanone.

Spectroscopic Data
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Detailed spectroscopic data for 1-(2-Chlorophenyl)-2-phenylethanone are not readily

available. However, based on the analysis of closely related compounds, the following spectral

characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic

region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The

methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet

further downfield, estimated to be around 4.0-4.5 ppm.

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon in the

range of 190-200 ppm. Multiple signals would be present in the aromatic region (around 120-

140 ppm) corresponding to the carbons of the phenyl rings. The methylene carbon would

appear further upfield.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl

(C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks

would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and

C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). The C-Cl

stretching vibration would be observed in the fingerprint region.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the

molecular weight of the compound (230.69). Isotopic peaks corresponding to the presence of

the chlorine-37 isotope would also be observed. Fragmentation patterns would likely involve

cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment

ions.

General Analytical Workflow
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Caption: Analytical workflow for the characterization of 1-(2-Chlorophenyl)-2-
phenylethanone.

Biological Activity
There is currently a lack of specific data in the scientific literature regarding the biological

activity of 1-(2-Chlorophenyl)-2-phenylethanone. However, the broader class of

acetophenones and related diaryl ketones has been investigated for a variety of

pharmacological activities.

Context from Related Compounds
Antimicrobial Activity: Chalcones, which share a similar diaryl propenone scaffold, have been

extensively studied and are known to exhibit a wide range of biological activities, including

antimicrobial, antifungal, and anti-inflammatory properties.

Anticancer Activity: Certain substituted acetophenones have been investigated for their

cytotoxic effects against various cancer cell lines. The mechanisms of action often involve

the induction of apoptosis or the inhibition of specific enzymes involved in cell proliferation.

Enzyme Inhibition: The ketone moiety and the aromatic rings provide a scaffold that can

interact with the active sites of various enzymes. Depending on the substitution pattern,

diaryl ketones have been explored as inhibitors of enzymes such as cyclooxygenases and

lipoxygenases.
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Given the absence of specific studies on 1-(2-Chlorophenyl)-2-phenylethanone, this is a

promising area for future research. In vitro screening against a panel of cancer cell lines,

bacterial and fungal strains, and key enzymes would be a logical first step in elucidating its

potential pharmacological profile.

Conclusion
1-(2-Chlorophenyl)-2-phenylethanone is a compound for which detailed characterization and

biological evaluation are not extensively reported in the public domain. This guide provides the

available physicochemical data and outlines a plausible synthetic route and expected analytical

characteristics based on the principles of organic chemistry and data from related compounds.

The lack of biological data presents an opportunity for new research to explore the potential of

this molecule in drug discovery and development. Further investigation is required to fully

characterize its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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